molecular formula C19H21F3N4O2S B3015853 3-(4-((4-(trifluoromethyl)benzyl)sulfonyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine CAS No. 2034566-67-9

3-(4-((4-(trifluoromethyl)benzyl)sulfonyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine

Katalognummer B3015853
CAS-Nummer: 2034566-67-9
Molekulargewicht: 426.46
InChI-Schlüssel: GBNHCKPBJQBCOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound contains several functional groups including a trifluoromethyl group, a benzyl group, a sulfonyl group, a piperazine ring, and a cyclopenta[c]pyridazine ring. These groups could potentially confer a variety of chemical properties to the compound .


Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of the cyclopenta[c]pyridazine ring and the piperazine ring. The trifluoromethyl group could add electron-withdrawing character, potentially affecting the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl group, the sulfonyl group, and the nitrogen atoms in the piperazine and pyridazine rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Synthesis of Bioactive Derivatives : Sulfonamide and amide derivatives incorporating piperazine and imidazo[1,2-b]pyridazine moieties have been synthesized, demonstrating antimicrobial, antifungal, and antimalarial activities. These compounds were characterized using elemental analysis, 1H NMR, and LCMS, highlighting their potential in medicinal chemistry (Bhatt, Kant, & Singh, 2016).

Nitrogen-Sulfur Heterocycles : The unique structural features of nitrogen-sulfur containing heterocycles, including those with piperazine heterosystems, enable a broad spectrum of biological and pharmacological activities. These heterocycles are significant in medicinal/pharmaceutical industries, offering novel modes of action and broad activity spectra with lower toxicity (Sharma, Amin, & Kumar, 2020).

Antimicrobial and Anticancer Potentials

Antimicrobial and Anticancer Activity : Research on pyridazine analogs, including the synthesis and structural analysis of specific compounds, has shown significant pharmaceutical importance. These compounds exhibit notable antibacterial and anticancer activities, with some displaying specific action mechanisms and potential as therapeutic agents (Sallam et al., 2021).

Novel Heterocyclic Hybrids : The design and synthesis of novel heterocyclic hybrids, including pyrazole analogues with antibacterial and dihydrofolate reductase (DHFR) inhibition activity, have been explored. These compounds, particularly those with benzenesulphonamide moieties, demonstrated excellent antimicrobial activity and potent DHFR inhibition, offering a new avenue for medicinal research (Othman et al., 2020).

Wirkmechanismus

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, it could interact with biological targets in a variety of ways depending on its structure and functional groups .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity, toxicity, and potential uses. Without specific data, it’s difficult to provide detailed information .

Zukünftige Richtungen

Future research could involve studying the compound’s reactivity, exploring its potential uses (for example, in medicine or materials science), and optimizing its synthesis .

Eigenschaften

IUPAC Name

3-[4-[[4-(trifluoromethyl)phenyl]methylsulfonyl]piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O2S/c20-19(21,22)16-6-4-14(5-7-16)13-29(27,28)26-10-8-25(9-11-26)18-12-15-2-1-3-17(15)23-24-18/h4-7,12H,1-3,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNHCKPBJQBCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)N3CCN(CC3)S(=O)(=O)CC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.